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molecular formula C13H8BrFN2 B8392470 2-(5-Bromo-2-fluoro-phenyl)-1H-benzoimidazole

2-(5-Bromo-2-fluoro-phenyl)-1H-benzoimidazole

Cat. No. B8392470
M. Wt: 291.12 g/mol
InChI Key: FWZMXDJHLREKPC-UHFFFAOYSA-N
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Patent
US08592463B2

Procedure details

A suspension of N-(2-amino-phenyl)-5-bromo-2-fluoro-benzamide (5.64 g, 18.3 mmol) in acetic acid (20 mL) was heated at 60° C. After 30 min, the suspension became a solution and it was left overnight. The solvent was removed under reduced pressure and residue was triturated with DCM (10 mL) and filtered off. The precipitate was washed with DCM (3×10 mL) and dried to afford 4.76 g of the title compound (89%).
Name
N-(2-amino-phenyl)-5-bromo-2-fluoro-benzamide
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=O)[C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[F:17]>C(O)(=O)C>[Br:16][C:14]1[CH:13]=[CH:12][C:11]([F:17])=[C:10]([C:9]2[NH:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:15]=1

Inputs

Step One
Name
N-(2-amino-phenyl)-5-bromo-2-fluoro-benzamide
Quantity
5.64 g
Type
reactant
Smiles
NC1=C(C=CC=C1)NC(C1=C(C=CC(=C1)Br)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and residue
CUSTOM
Type
CUSTOM
Details
was triturated with DCM (10 mL)
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The precipitate was washed with DCM (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=NC2=C(N1)C=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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